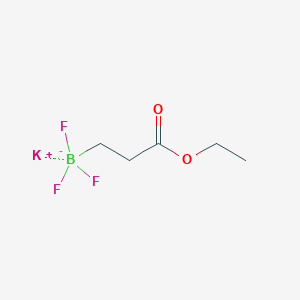

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate

Description

Historical Context of Organotrifluoroborate Development

The development of organotrifluoroborates traces back to the mid-20th century, with early reports of trifluoromethyl-boron linkages in the 1960s. However, their practical utility remained limited until the 1990s, when Vedejs and colleagues demonstrated a streamlined method for synthesizing potassium organotrifluoroborates from boronic acids using aqueous potassium bifluoride (KHF₂). This breakthrough transformed organotrifluoroborates into bench-stable reagents, circumventing the moisture sensitivity of boronic acids and boronate esters.

A pivotal advancement occurred in 1995, when Vedejs showed that aryltrifluoroborates could be synthesized in high yields (82%) through a simple 15-minute reaction between boronic acids and KHF₂ in methanol. This method enabled the large-scale production of crystalline salts, which were resistant to oxidation and proteodeboronation. Subsequent work by Molander and others expanded the scope of organotrifluoroborates to include alkyl, alkenyl, and heteroaryl derivatives, cementing their role in modern Suzuki-Miyaura couplings.

Fundamental Chemical Properties and Nomenclature

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is characterized by the molecular formula C₅H₉BF₃KO₂ and a molecular weight of 208.03 g/mol . Its IUPAC name, potassium (3-ethoxy-3-oxopropyl)trifluoroboranuide, reflects its structural features:

- A trifluoroborate anion ([RBF₃]⁻) stabilized by a potassium counterion.

- An ethoxycarbonyl group (-COOCH₂CH₃) attached to a propylene chain.

Key Structural and Reactivity Features:

The compound’s SMILES notation, B-(F)(F)F.[K+] , highlights the conjugation between the boron center and the ethoxycarbonyl group, which enhances its electrophilic character. This conjugation also stabilizes the trifluoroborate anion, reducing its propensity for undesired side reactions.

Position within Organoboron Chemistry Taxonomy

Organoboron compounds are classified based on their bonding patterns and functional groups. This compound falls into two overlapping categories:

Organotrifluoroborates :

Functionalized Alkylboron Reagents :

The table below compares this compound to other organoboron classes:

| Compound Type | Stability | Reactivity in Suzuki Coupling | Functional Group Tolerance |

|---|---|---|---|

| Boronic Acids | Low | High | Moderate |

| Boronate Esters | Moderate | Moderate | High |

| Organotrifluoroborates | High | High | High |

This taxonomy underscores the compound’s dual role as both a stable boronic acid alternative and a multifunctional building block for complex synthesis. Its design exemplifies the convergence of stability and reactivity in modern organoboron chemistry.

Properties

IUPAC Name |

potassium;(3-ethoxy-3-oxopropyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZXFUJDBDILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670713 | |

| Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023357-64-3 | |

| Record name | Borate(1-), (3-ethoxy-3-oxopropyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023357-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [2-(ethoxycarbonyl)ethyl]trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reaction with Trifluoroboric Acid Derivatives

One common approach involves reacting an appropriate organoboron precursor with trifluoroboric acid or its derivatives to form the potassium trifluoroborate salt. For potassium (3-ethoxy-3-oxopropyl)trifluoroborate, the precursor typically contains the 3-ethoxy-3-oxopropyl moiety attached to a boron center.

- Reaction conditions: The organoboron compound is treated with trifluoroboric acid under controlled conditions, often in the presence of a base such as potassium hydroxide to facilitate formation of the potassium salt.

- Outcome: This method yields the desired trifluoroborate with high purity, suitable for further synthetic applications.

Nucleophilic Substitution of Haloalkyltrifluoroborates

Another effective method is the nucleophilic substitution of haloalkyltrifluoroborates with nucleophiles such as sodium azide, which can be adapted for the synthesis of this compound analogs.

- Procedure: Starting from a haloalkyltrifluoroborate (e.g., bromo- or iodomethyltrifluoroborate), nucleophilic substitution with NaN3 produces azidoalkyltrifluoroborates in excellent yields (94–98%).

- Catalysis and further reactions: In the presence of alkynes and copper(I) iodide (CuI) catalyst, these azido derivatives undergo 1,3-dipolar cycloaddition (“click chemistry”) to form triazolyltrifluoroborates.

- Relevance: Although this method is reported for azido derivatives, the underlying nucleophilic substitution strategy is adaptable for synthesizing this compound by choosing appropriate nucleophiles and haloalkyl precursors.

One-Pot Multi-Component Synthesis

A streamlined one-pot synthesis has been developed for organotrifluoroborates, which involves:

- Initial nucleophilic substitution of haloalkyltrifluoroborates with nucleophiles.

- Subsequent addition of CuI catalyst and alkyne substrates to effect cycloaddition.

- This method is efficient, reducing purification steps and improving overall yield.

Though primarily demonstrated for azido derivatives, the methodology suggests potential adaptation for preparing this compound analogs.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution approach provides excellent yields and functional group tolerance, making it suitable for preparing functionalized organotrifluoroborates including this compound analogs.

- Reaction conditions such as temperature, solvent choice (e.g., DMSO), and catalyst loading (CuI) significantly affect reaction rates and yields in cycloaddition steps but are less critical for the initial trifluoroborate formation.

- This compound differs structurally from its unsaturated analogs (e.g., potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate), which influences reactivity and synthetic applications.

- The compound’s molecular weight is approximately 208.03 g/mol, and it is characterized by a trifluoroborate group bonded to a 3-ethoxy-3-oxopropyl moiety, conferring stability and versatility in organic synthesis.

Chemical Reactions Analysis

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is known to undergo various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

Organic Synthesis

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is primarily utilized in organic synthesis, especially in the formation of carbon-carbon bonds through:

- Suzuki–Miyaura Coupling: This reaction facilitates the coupling of organoboron compounds with organohalides in the presence of a palladium catalyst. It is crucial for constructing complex organic molecules efficiently .

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling, showcasing high yields and selectivity, which are essential for pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound plays a vital role in the synthesis of biologically active molecules. Its ability to form stable carbon-carbon bonds is exploited to create complex drug structures.

Example:

Research has highlighted its use in developing inhibitors for various biological targets, contributing to advances in therapeutic agents against diseases such as cancer and viral infections .

Material Science

This compound is also applied in material science for synthesizing advanced materials, including:

- Polymers: It aids in creating polymeric materials with tailored properties.

- Nanomaterials: The compound's reactivity allows for the functionalization of nanomaterials, enhancing their performance in applications like drug delivery systems .

Data Table: Applications in Material Science

| Application Type | Description | Example Materials |

|---|---|---|

| Polymers | Synthesis of polymers with specific functionalities | Conductive polymers |

| Nanomaterials | Functionalization for enhanced drug delivery | Nanoparticles |

Chemical Biology

Researchers utilize this compound to explore biological processes and develop biochemical tools. Its application in chemical biology includes:

- Bioconjugation: The compound can be used to label biomolecules for tracking and studying cellular processes.

Case Study:

In a biochemical study, the compound was employed to attach fluorescent tags to proteins, facilitating real-time monitoring of protein interactions within cells .

Mechanism of Action

The mechanism of action of potassium (3-ethoxy-3-oxopropyl)trifluoroborate in Suzuki–Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Potassium Thiophene-3-trifluoroborate (CAS Not Specified)

- Structure : Contains a thiophene ring (aromatic sulfur heterocycle) instead of the ethoxy-oxopropyl chain.

- Applications: Demonstrates antinociceptive properties in pharmacological studies, acting via α₂-adrenergic and serotonergic pathways without inducing hepatotoxicity or renal damage at therapeutic doses .

- Key Difference : While Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is tailored for synthetic chemistry, the thiophene analog bridges medicinal and organic chemistry, showcasing the versatility of trifluoroborate scaffolds.

Potassium Trifluoro(3-oxo-3-(phenylamino)propyl)borate (CAS 1174338-61-4)

- Structure: Substitutes the ethoxy group with a phenylamino moiety (C₉H₁₀BF₃KNO).

- Comparison: Unlike the ethoxy-oxopropyl derivative, this compound’s phenylamino group could facilitate hydrogen bonding, influencing its interaction with catalysts or substrates .

Potassium (Cyclopropylethynyl)trifluoroborate (CAS Not Specified)

- Structure : Features a cyclopropylethynyl group (alkynyl-substituted cyclopropane).

- Synthetic Utility : Used in sp-hybridized carbon bond formations, such as alkyne-azide cycloadditions. The strained cyclopropane ring introduces unique reactivity in transition-metal-catalyzed processes .

- Contrast : The ethoxy-oxopropyl derivative’s ester group offers orthogonal reactivity for ester hydrolysis or transesterification, absent in the cyclopropylethynyl analog.

Potassium 3-Phenylpropyltrifluoroborate (CAS 329976-75-2)

- Structure : Bears a 3-phenylpropyl chain (C₉H₁₁BF₃K).

- Applications: Hydrophobic arylalkyl substituents enhance compatibility with non-polar solvents, useful in reactions requiring lipophilic environments.

- Stability: Aromatic groups may stabilize the trifluoroborate via resonance effects, though this is less pronounced than electron-withdrawing groups like esters .

Stability and Reactivity

Biological Activity

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C5H9BF3KO2

Molecular Weight : 206.01 g/mol

IUPAC Name : this compound

CAS Number : 1795770-77-2

The compound features a trifluoroborate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in organic synthesis.

This compound exhibits biological activity primarily through interactions with specific molecular targets. The trifluoroborate moiety can participate in various chemical reactions that influence the compound's reactivity and stability. Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways related to antimicrobial properties and other therapeutic applications .

Enzyme Inhibition

Recent studies have highlighted the potential of organotrifluoroborates, including this compound, as enzyme inhibitors. Specifically, these compounds have shown promise as non-covalent, competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .

Antimicrobial Properties

The derivatives of this compound are being explored for their antimicrobial properties. Studies suggest that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for resistant strains .

Case Study 1: Antinociceptive Activity

A study investigating the antinociceptive properties of related trifluoroborate compounds found that potassium thiophene-3-trifluoroborate significantly reduced pain responses in animal models. The study indicated that the mechanism involved α2-adrenergic and serotonergic pathways rather than opioidergic pathways. This suggests a potential for this compound to exhibit similar pain-relieving effects .

Case Study 2: Toxicological Assessment

Toxicological evaluations of organotrifluoroborates have shown that they generally exhibit low toxicity profiles in animal models. For example, studies measuring levels of liver and kidney function markers indicated no significant adverse effects at therapeutic doses. This safety profile is crucial for considering further pharmacological development of this compound .

Table 1: Summary of Biological Activities

Q & A

(Basic) What is the optimized synthetic protocol for Potassium (3-ethoxy-3-oxopropyl)trifluoroborate?

Answer:

The synthesis typically involves alkyne lithiation followed by boron trifluoride trapping (general procedure A). Key steps include:

- Organolithium formation : Reacting the ethynyl precursor (e.g., 3-ethoxy-3-oxopropyne) with n-BuLi in THF at −78°C under inert atmosphere .

- Boron trifluoride introduction : Adding BF₃·OEt₂ or B(Oi-Pr)₃ to the lithiated intermediate, followed by quenching with KHF₂ to form the trifluoroborate salt .

- Purification : Co-evaporation with acetone to remove excess salts, followed by recrystallization or filtration to isolate the product .

Critical considerations : Moisture sensitivity, strict temperature control (−78°C to 0°C), and inert atmosphere (N₂/Ar) are essential to prevent hydrolysis or side reactions .

(Advanced) How does the trifluoroborate group influence Suzuki-Miyaura coupling efficiency compared to boronic acids?

Answer:

The trifluoroborate (RBF₃K) moiety enhances stability and reduces protodeboronation but introduces unique mechanistic considerations:

- Fluoride release : Hydrolysis of RBF₃K generates endogenous fluoride, which activates Pd catalysts but can inhibit turnover at high concentrations .

- Base dependency : Optimal coupling requires aqueous bases (e.g., K₂CO₃) to hydrolyze RBF₃K to the reactive boronate [RBF₂(OH)]⁻. Non-aqueous systems result in incomplete conversion .

- Solvent effects : Biphasic toluene/water systems often underperform compared to homogeneous THF/water due to reduced boronate accessibility .

Practical tip : Pre-hydrolysis of RBF₃K to boronic acid (via acidic conditions) can bypass these issues but sacrifices air stability .

(Advanced) How to resolve contradictions in ¹⁹F NMR data for trifluoroborate intermediates?

Answer:

Discrepancies in ¹⁹F NMR often arise from dynamic equilibria or impurity interactions :

- Dynamic averaging : Fluoride exchange between BF₃K⁻ and free F⁻ in solution can split signals (e.g., δ −135.1 ppm as a doublet of doublets in acetone-d₆) .

- Hydrolysis products : Trace water generates boronic acid (R-B(OH)₂) or [RBF₂(OH)]⁻, observed as upfield shifts (e.g., δ −115 to −135 ppm) .

Mitigation :- Record spectra in anhydrous deuterated solvents (e.g., DMSO-d₆) immediately after synthesis.

- Use low-temperature NMR (−40°C) to slow equilibria and resolve splitting .

(Advanced) Why does this compound fail in Petasis–Mannich-type reactions?

Answer:

Unlike boronic acids, trifluoroborates are poor nucleophiles in Petasis–Mannich reactions due to:

- Anionic charge : The BF₃K⁻ group resists coordination to electrophilic iminium intermediates, stalling the aryl transfer step .

- Steric hindrance : The trifluoroborate’s tetrahedral geometry impedes conjugation with the π-system, reducing reactivity .

Workaround : Convert RBF₃K to R-B(OH)₂ via acid hydrolysis (e.g., HCl/THF) before reaction .

(Basic) How to characterize this compound using multinuclear NMR?

Answer:

Key NMR signatures include:

- ¹H NMR : Ethoxy protons as a singlet (δ 1.2–1.4 ppm), methylene groups as triplets (δ 2.5–3.0 ppm, J = 6–8 Hz) .

- ¹³C NMR : Carbonyl carbon (C=O) at δ 165–170 ppm, BF₃-coupled carbons as quartets (J = 30–35 Hz) .

- ¹⁹F NMR : Distinctive triplet (δ −130 to −135 ppm, J = 30–70 Hz) from BF₃⁻ symmetry .

- ¹¹B NMR : Quadrupolar splitting (δ −2 to −4 ppm, J = 35–40 Hz) confirms tetrahedral boron geometry .

(Advanced) What strategies mitigate protodeboronation during cross-coupling of this compound?

Answer:

Protodeboronation (RBF₃K → RH) is minimized by:

- Low-temperature reactions : Maintain ≤40°C to slow base-induced degradation .

- Fluoride scavengers : Add MgSO₄ or molecular sieves to sequester free F⁻, which accelerates protodeboronation .

- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to accelerate transmetalation before side reactions occur .

(Basic) What are the storage and handling protocols for this compound?

Answer:

- Storage : Desiccate at −20°C under argon; hygroscopicity promotes hydrolysis to boronic acid .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps; avoid prolonged exposure to light (risk of ethoxy group cleavage) .

(Advanced) How does the ethoxy group affect reactivity in nucleophilic additions?

Answer:

The 3-ethoxy-3-oxopropyl moiety:

- Stabilizes boronates : The electron-withdrawing ester enhances Lewis acidity, facilitating transmetalation to Pd .

- Limits β-hydride elimination : The ester group blocks undesired pathways in alkylation reactions .

Trade-off : Reduced solubility in nonpolar solvents (e.g., toluene) necessitates polar aprotic solvents (e.g., DMF) .

(Advanced) Can this compound participate in photoredox catalysis?

Answer:

Yes, under UV irradiation (254–365 nm), the trifluoroborate undergoes single-electron oxidation to generate alkyl radicals. Applications include:

- Giese-type additions : Radical coupling with electron-deficient alkenes (e.g., acrylates) .

- C–H functionalization : Hydrogen atom transfer (HAT) catalysts (e.g., thiophenol) enable selective C–H alkylation .

(Basic) What analytical techniques confirm the absence of boronic acid impurities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.